molecular formula C₁₃HD₉O B1155224 Fluoren-3-ol-d9

Fluoren-3-ol-d9

Cat. No.: B1155224
M. Wt: 191.27
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoren-3-ol-d9 is a deuterated derivative of fluoren-3-ol (3-hydroxyfluorene), where nine hydrogen atoms are replaced with deuterium isotopes. This compound is structurally characterized by a hydroxyl (-OH) group at the 3-position of the fluorene backbone and deuterium substitution at specific sites . Deuterated compounds like this compound are critical in analytical chemistry, particularly as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, due to their near-identical chemical behavior to non-deuterated analogs but distinct isotopic signatures .

Properties

Molecular Formula

C₁₃HD₉O

Molecular Weight

191.27

Synonyms

3-Hydroxyfluorene-d9;  NSC 51318-d9;  9H-Fluoren-3-ol-d9;  Fluoren-1,2,4,5,6,7,8,9,9-d9-3-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key fluorene derivatives and their distinguishing features compared to Fluoren-3-ol-d9:

Compound Name Functional Groups/Substituents Position(s) Molecular Formula Key Applications/Properties Reference
This compound -OH, -D9 (deuterium) 3 C₁₃H₇D₉O MS/NMR internal standards
9-Fluorenol (Compound 19) -OH 9 C₁₃H₁₀O Intermediate in organic synthesis
9-Fluorenone (Compound 18) =O (ketone) 9 C₁₃H₁₀O Photovoltaics, charge transport
3-Nitro-9H-fluoren-9-ol -OH, -NO₂ 3 (nitro), 9 C₁₃H₉NO₃ Potential nitroaromatic intermediates
9-Fluorenol-1-carboxylic acid -OH, -COOH 1, 9 C₁₄H₁₀O₃ Biodegradation studies
3,6-Dimethoxy-9-(2-phenylethenyl)-9H-fluoren-9-ol -OCH₃, -CH=CHPh 3, 6, 9 C₂₃H₂₀O₃ Photochromic materials
Key Observations:
  • Positional Isomerism: this compound and 9-fluorenol (hydroxyl at position 9) exhibit distinct chemical reactivities due to steric and electronic differences. For example, the 3-position hydroxyl may participate in hydrogen bonding differently, affecting solubility .
  • Functional Group Diversity : The presence of a nitro group (3-nitro-9H-fluoren-9-ol) introduces electrophilic character, making it reactive toward nucleophilic substitution, unlike this compound . Deuterium in this compound, however, primarily alters physical properties (e.g., molecular weight) without significant chemical reactivity changes .
  • Applications: While this compound is used in analytical methodologies, 9-fluorenone and its derivatives are prominent in materials science for their optoelectronic properties .

Physicochemical Properties

Property This compound 9-Fluorenol 9-Fluorenone 3-Nitro-9H-fluoren-9-ol
Molecular Weight (g/mol) ~227 (C₁₃H₇D₉O)* 182.22 180.20 227.22
Polarity Moderate (due to -OH) Moderate Low (ketone) High (nitro, -OH)
Melting Point Not reported 150–152°C 82–84°C Not reported
Stability High (deuterated) Air-stable Light-sensitive Thermally stable

*Estimated based on non-deuterated analog (C₁₃H₁₀O: 182.22 g/mol) with +9 mass units from deuterium.

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